molecular formula C19H19N3O3 B10816978 Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Cat. No.: B10816978
M. Wt: 337.4 g/mol
InChI Key: FDRJBILOGUCDCY-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyquinoline and pyridine-3-carboxaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 8-methoxyquinoline with pyridine-3-carboxaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with ethyl chloroformate to form the desired ethyl ester.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.

    Pathways Involved: It interferes with the DNA synthesis pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Mefloquine: A synthetic quinoline derivative used to treat and prevent malaria.

Uniqueness

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its methoxy and pyridin-3-ylmethyl groups contribute to its enhanced pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

ethyl 8-methoxy-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-19(23)15-12-22-18-14(7-4-8-16(18)24-2)17(15)21-11-13-6-5-9-20-10-13/h4-10,12H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRJBILOGUCDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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